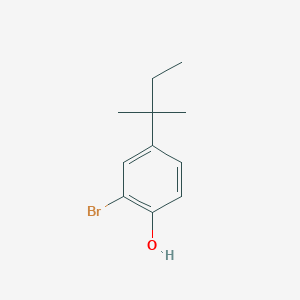

2-Bromo-4-(2-methylbutan-2-yl)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

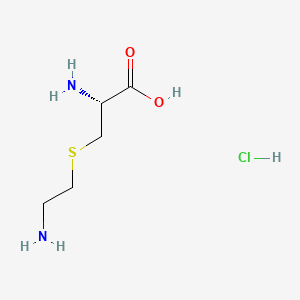

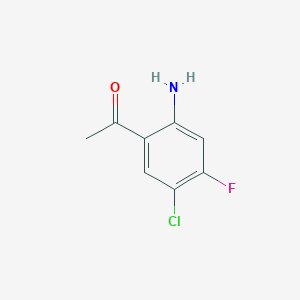

2-Bromo-4-(2-methylbutan-2-yl)phenol is a brominated phenol derivative with a specific substitution pattern on the aromatic ring. The compound is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis. The presence of both bromine and the tert-butyl group influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of brominated phenol derivatives can be achieved through different methods. For instance, 2-Bromo-4-methylphenol was synthesized from 4-methylphenol by oxidative bromination at low temperatures, yielding a high product yield of 93% . Similarly, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . These methods demonstrate the feasibility of synthesizing brominated phenol compounds with various substituents.

Molecular Structure Analysis

The molecular structure of brominated phenol derivatives has been studied using various spectroscopic and crystallographic techniques. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, showing that it crystallizes in the monoclinic system . The molecular geometry obtained from X-ray crystallography was compared with density functional theory (DFT) calculations, indicating that DFT can well reproduce the structure of the compound .

Chemical Reactions Analysis

Brominated phenol derivatives participate in various chemical reactions. The gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes produces (2-bromocyclopent-2-en-1-yl)phenols, demonstrating the potential of brominated phenols in domino transformations . Additionally, copper-catalyzed coupling of 1,1-dibromo-1-alkenes with phenols has been reported, providing a general method for the synthesis of phenol-derived bromo enol ethers and other compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenols are influenced by their molecular structure. For instance, the decomposition of 2-bromophenol in NaOH solution at high temperatures results in debromination and the formation of various decomposition products, including aliphatic and aromatic compounds . The presence of bromine and other substituents on the phenol ring affects the compound's reactivity and stability under different conditions.

Applications De Recherche Scientifique

Metabolism and Kinetics

A study conducted in 2019 explored the oxidative phase I metabolism of UV 328, a substance closely related to 2-Bromo-4-(2-methylbutan-2-yl)phenol, which is used as an ultraviolet light absorber in various polymeric substances. The research, using human liver microsomes, identified several metabolites, indicating oxidative transformations on the alkyl side chains of the phenol moiety (Denghel, Leibold, & Göen, 2019).

Synthesis and Chemical Properties

Research has also focused on the synthesis and properties of compounds derived from similar phenolic structures. For instance, the synthesis of phenoxo-bridged dicopper(II) complexes using unsymmetrical binucleating ligands, including derivatives of 4-bromo-2-phenol, was studied, highlighting the impact of steric and electronic effects on their electrochemical and magnetic properties (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Catalytic and Biological Activities

The synthesis of less symmetrical dicopper(II) complexes, including derivatives of 4-bromo-2-phenol, has been researched, showing increased catecholase activity when a thioether group is adjacent to the metal site. This study modeled the active site of type 3 copper proteins (Merkel et al., 2005).

Environmental and Material Science Applications

In environmental and material science, the solvolysis of tertiary bromoalkanes, including 2-bromo-2-methylbutane, a compound similar to this compound, was analyzed. The study provided insights into the reaction mechanisms and nucleophilic solvent participation (Liu, Hou, & Tsao, 2009).

Pharmaceutical and Medical Research

Further, the development of sulfonamide-derived compounds and their metal complexes for antimicrobial applications has been investigated. These studies include derivatives of 4-bromo-2-phenol, demonstrating their potential in treating bacterial and fungal infections (Chohan & Shad, 2011).

Propriétés

IUPAC Name |

2-bromo-4-(2-methylbutan-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEAOSLAFBPTDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586394 |

Source

|

| Record name | 2-Bromo-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18966-64-8 |

Source

|

| Record name | 2-Bromo-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)